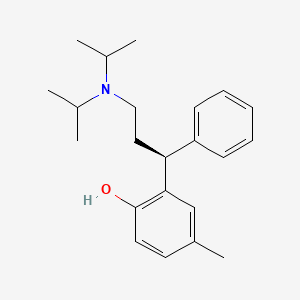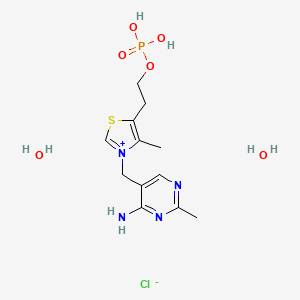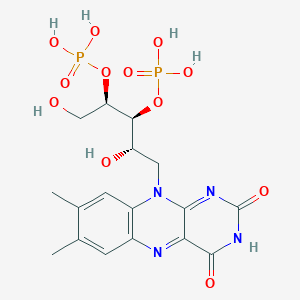
trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid" is a compound of interest in organic chemistry due to its unique structure and potential applications in pharmaceuticals and materials science. Its synthesis and analysis involve advanced organic synthesis techniques and analytical methods to elucidate its structure and properties.
Synthesis Analysis
Chung et al. (2005) described an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, which involves a nitrile anion cyclization strategy, achieving a 71% overall yield from 2-chloro-1-(2,4-difluorophenyl)-ethanone. This synthesis highlights the efficiency of forming the pyrrolidine ring with high enantiomeric excess (Chung, Y. L., et al., 2005).
Molecular Structure Analysis
Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized its structure using X-ray diffraction, revealing that the proline ring adopts an envelope conformation (Naveen, S., et al., 2007).
Chemical Reactions and Properties
Ban et al. (2023) conducted a synthesis involving nitrogenous compounds similar to the target molecule, providing insights into its reactivity and potential for functionalization. The study includes structural confirmation via spectroscopic methods and computational analysis (Ban, S., et al., 2023).
Physical Properties Analysis
The physical properties of such compounds often involve their phase behavior, solubility, and stability under various conditions. While specific studies on "trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid" are not directly cited, the methodologies for analyzing physical properties can be seen in works like those of Bakonyi et al. (2013), who developed syntheses for related compounds and analyzed their stereochemistry and physical properties (Bakonyi, B., et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on related structures, focusing on reactivity, functional group transformations, and interactions with other chemical species. The work by Artamonov et al. (2010) on the synthesis of similar compounds provides a basis for understanding these aspects through practical synthetic approaches (Artamonov, O. S., et al., 2010).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
One application involves the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, where a strategy based on nitrile anion cyclization is described. This method enables the efficient synthesis of chiral pyrrolidine derivatives, showcasing the compound's utility in creating substances with high optical purity and chemical selectivity. This process is critical for producing compounds with specific stereochemical configurations, essential in pharmaceutical synthesis and materials science (Chung et al., 2005).
Crystal Structure Analysis
Another significant application is in crystallography, where the compound's derivatives are analyzed to understand the impact of N-methylation on peptide conformation. The study of such structures helps elucidate the relationship between molecular conformation and biological activity, providing insights into designing more effective drugs (Jankowska et al., 2002).
Synthesis of Stereoisomers
Research also extends to the synthesis of all four stereoisomers of a related compound, demonstrating the flexibility of synthetic strategies to access various isomeric forms of a molecule. This capability is crucial for the study and production of biologically active compounds where the isomer's specific form can significantly impact its activity and interactions (Bakonyi et al., 2013).
Structural and Catalytic Studies
Moreover, the compound finds applications in catalysis and structural chemistry, where its derivatives are used to explore the catalytic activities of metal complexes. Such studies are vital for the development of new catalysts that can improve the efficiency and selectivity of chemical reactions, a key area in sustainable chemistry and industrial processes (Cheng et al., 2009).
Propiedades
IUPAC Name |
(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAPWTFROWHGSC-OLZOCXBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937613 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
169248-97-9 |
Source


|
| Record name | 1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

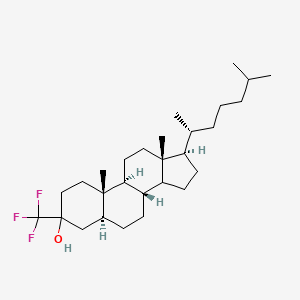
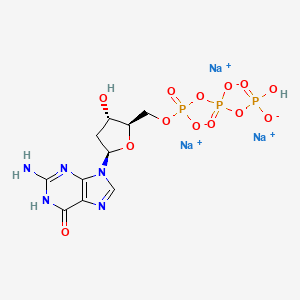


![[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B1142207.png)
